molecular formula C27H20FNO2 B5952675 12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B5952675
M. Wt: 409.4 g/mol
InChI Key: HLSWNAXHUVBAMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is a complex organic compound that features a unique structure combining fluorophenyl, furyl, and tetrahydrobenzo[a]acridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(2-fluorophenyl)-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-fluorobenzaldehyde with 2-furylamine to form an intermediate Schiff base, which is then cyclized with a suitable reagent to yield the desired tetrahydrobenzo[a]acridinone structure. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the

Properties

IUPAC Name

12-(2-fluorophenyl)-9-(furan-2-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FNO2/c28-20-9-4-3-8-19(20)26-25-18-7-2-1-6-16(18)11-12-21(25)29-22-14-17(15-23(30)27(22)26)24-10-5-13-31-24/h1-13,17,26,29H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSWNAXHUVBAMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4F)C5=CC=CC=C5C=C3)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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